molecular formula C28H40O6 B1582791 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 29471-17-8

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine

Cat. No. B1582791
CAS RN: 29471-17-8
M. Wt: 472.6 g/mol
InChI Key: ODEWVZWKIFSVMI-UHFFFAOYSA-N
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Description

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • A study reported the synthesis of macrocyclic diamides and trioxadiamides, which include compounds similar to 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine. These macrocycles were prepared with moderate to good yields, showcasing their potential in chemical synthesis (Ibrahim & Elwahy, 1993).

Coordination and Complex Formation

  • Research demonstrated the formation of complexes with potassium chlorochromate and crown ether molecules, highlighting the compound's role in coordination chemistry (Kotlyar et al., 2005).

Novel Derivatives and Chemical Reactions

  • A study focused on synthesizing derivatives of dibenzo-18-crown-6, containing tetrazol-1-yl and 5-methyltetrazol-1-yl substituents in the phenyl ring. These derivatives represent innovative adaptations of the basic chemical structure (Ostrovskii et al., 2016).

Applications in Metal Complexes

  • The macrocycle was used in the formation of adducts with indium, revealing its utility in the study of metal-ligand interactions (Taylor et al., 1981).

Formation of Alkali Metal Complexes

  • Research on the synthesis of isomers of tetramethyldibenzo-18-crown-6 and their complexes with alkali metals indicated the compound's significance in forming crystalline complexes with various metals (Parsons, 1975).

Miscellaneous Applications

  • Other studies have explored the compound's potential in various chemical applications, such as its interaction with different chemical groups, synthesis of ligands for catalytic reactions, and studies on its structural and thermodynamic properties (Ginderow et al., 1997), (Vinšová et al., 2004), (Imamoto et al., 2012).

properties

CAS RN

29471-17-8

Product Name

2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene

InChI

InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3

InChI Key

ODEWVZWKIFSVMI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2

Other CAS RN

29471-17-8

Origin of Product

United States

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